![molecular formula C5H4ClNO2S B3027798 (4-Chloro-thiazol-2-yl)acetic acid CAS No. 1392804-23-7](/img/structure/B3027798.png)
(4-Chloro-thiazol-2-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including those related to (4-Chloro-thiazol-2-yl)acetic acid, has been explored in various studies. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another approach involved the synthesis of N-[4-(3-methyl-3-phenyl-cyclobut
Scientific Research Applications
Photo-degradation Studies
- Photo-degradation of Thiazole Compounds : A study investigated the photo-degradation behavior of a pharmaceutical compound related to (4-Chloro-thiazol-2-yl)acetic acid, revealing insights into its degradation process and product formation (Wu, Hong, & Vogt, 2007).
Reactivity and Synthesis Research
- Electrophilic Aromatic Reactivities : Research on the rates of gas-phase elimination of acetic acid from derivatives of thiazole provided insights into the polarizability and reactivity of these compounds, which are important for understanding their chemical properties (August, Davis, & Taylor, 1986).
- Synthesis of Biologically Active Compounds : A study focused on synthesizing new quinazolinone derivatives with thiazol substituents, aiming to create compounds with potential biological activity (Párkányi & Schmidt, 2000).
Theoretical and Spectral Analyses
- Spectral and Theoretical Analysis : A combined experimental and theoretical study was conducted on a derivative of this compound, exploring its molecular structure and charge delocalization (Kanmazalp et al., 2019).
Pharmacological Research
- Study on CCK(1) Receptor Antagonist and Agonist : Research was conducted on compounds structurally related to this compound, examining their interaction with the human CCK(1) receptor (Gouldson et al., 2000).
Solid-State Characterization
- Solid-State Characterization of Pharmaceutical Compound : A study on the solid-state characterization of a dimorphic pharmaceutical compound related to this compound was conducted, focusing on its polymorphs and physical properties (Katrincic et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv targets . The specific targets for this compound may vary depending on its molecular structure and the environment in which it is introduced.
Mode of Action
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific mode of action for this compound would depend on its specific targets and the biochemical pathways it affects.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, potentially leading to a wide range of biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Pharmacokinetics
The thiazole ring is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and its distribution within the body.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities . The specific effects of this compound would depend on its specific targets and the biochemical pathways it affects.
Action Environment
The action of (4-Chloro-thiazol-2-yl)acetic acid can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This can facilitate its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine . Other environmental factors, such as pH, temperature, and the presence of other molecules, could also influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-(4-chloro-1,3-thiazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWLJHJXNDAOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302554 | |
Record name | 2-Thiazoleacetic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1392804-23-7 | |
Record name | 2-Thiazoleacetic acid, 4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazoleacetic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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